molecular formula C8H10BrNO B1401344 (S)-2-amino-2-(3-bromophenyl)ethanol CAS No. 209963-05-3

(S)-2-amino-2-(3-bromophenyl)ethanol

Cat. No.: B1401344
CAS No.: 209963-05-3
M. Wt: 216.07 g/mol
InChI Key: NWQRKZFQSCBVEY-MRVPVSSYSA-N
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Description

(S)-2-amino-2-(3-bromophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromine-substituted phenyl ring, making it a versatile molecule for various synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(3-bromophenyl)ethanol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 3-bromoacetophenone using chiral catalysts or biocatalysts. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands or enzymes to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts, such as rhodium or ruthenium complexes, under high-pressure hydrogenation conditions. The choice of catalyst and reaction parameters is crucial to ensure high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(3-bromophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 3-bromoacetophenone or 3-bromobenzaldehyde.

    Reduction: Formation of 3-bromoaniline.

    Substitution: Formation of various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

(S)-2-amino-2-(3-bromophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(3-bromophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The hydroxyl and amino groups play a crucial role in forming hydrogen bonds and other interactions with the target molecules, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-amino-2-(3-bromophenyl)ethanol
  • 2-amino-2-(4-bromophenyl)ethanol
  • 2-amino-2-(3-chlorophenyl)ethanol

Uniqueness

(S)-2-amino-2-(3-bromophenyl)ethanol is unique due to its specific chiral configuration and the presence of a bromine atom on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for enantioselective synthesis and chiral separation techniques. The bromine atom also enhances the compound’s reactivity, allowing for diverse chemical transformations.

Properties

IUPAC Name

(2S)-2-amino-2-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQRKZFQSCBVEY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295550
Record name (βS)-β-Amino-3-bromobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209963-05-3
Record name (βS)-β-Amino-3-bromobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209963-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-3-bromobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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